molecular formula C11H15NO3 B13399973 2-Deoxy-D-Ribose Aniline

2-Deoxy-D-Ribose Aniline

Cat. No.: B13399973
M. Wt: 209.24 g/mol
InChI Key: QXLHVPIMOYSNQR-UHFFFAOYSA-N
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Description

2-Deoxy-D-Ribose Aniline is a compound that combines the structural features of 2-deoxy-D-ribose, a deoxypentose sugar, and aniline, an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-D-Ribose Aniline typically involves the reaction of 2-deoxy-D-ribose with aniline under specific conditions. One common method is the reductive amination of 2-deoxy-D-ribose with aniline in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-D-Ribose Aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Deoxy-D-Ribose Aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Deoxy-D-Ribose Aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to upregulate vascular endothelial growth factor (VEGF), which stimulates new hair growth by promoting blood vessel formation. This mechanism is particularly relevant in the context of treating conditions like androgenic alopecia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-D-Ribose Aniline is unique due to its combined features of a deoxypentose sugar and an aromatic amine. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-phenyliminopentane-1,2,3-triol

InChI

InChI=1S/C11H15NO3/c13-8-11(15)10(14)6-7-12-9-4-2-1-3-5-9/h1-5,7,10-11,13-15H,6,8H2

InChI Key

QXLHVPIMOYSNQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CCC(C(CO)O)O

Origin of Product

United States

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